9-Propyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound notable for its unique structural configuration, which features a spiro atom linking two distinct rings. This compound, characterized by the molecular formula and a molecular weight of approximately 168.24 g/mol, is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development .
The classification of 9-Propyl-1-oxaspiro[5.5]undecan-4-one falls within the category of spiro compounds, which are defined by their unique bicyclic structure with one atom shared between the two rings. The compound can be synthesized through various chemical methods, primarily involving cyclization reactions that allow for the introduction of functional groups at specific positions on the spiro framework.
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one typically employs the Prins cyclization reaction. This method is advantageous as it facilitates the formation of the spirocyclic structure in a single step while allowing for the introduction of substituents at position 4 of the spiro ring. The reaction conditions often require careful control of temperature and the use of specific catalysts to optimize yield and purity.
9-Propyl-1-oxaspiro[5.5]undecan-4-one can undergo various chemical transformations:
These reactions facilitate the exploration of various derivatives that may exhibit enhanced biological activity or novel properties .
The mechanism of action for compounds like 9-Propyl-1-oxaspiro[5.5]undecan-4-one often involves interactions with biological receptors, particularly opioid receptors, which are critical targets in pain management therapies. The compound's structural features may influence its binding affinity and selectivity towards these receptors, potentially leading to analgesic effects .
9-Propyl-1-oxaspiro[5.5]undecan-4-one is characterized by its reactivity towards oxidation and reduction processes, allowing for versatile modifications that can enhance its pharmacological profile or alter its physical properties for specific applications .
The scientific uses of 9-Propyl-1-oxaspiro[5.5]undecan-4-one primarily revolve around its potential as an opioid receptor ligand, contributing to research focused on pain relief and analgesic drug development. Its unique structural attributes may also lend themselves to applications in fragrance formulation, given its classification within spiro compounds known for their aromatic properties .
The spiro[5.5]undecane framework—a fusion of two six-membered rings sharing a quaternary carbon—demands precise cyclization tactics. The 1-oxa-4-one moiety further necessitates regioselective heteroatom incorporation.
Dieckmann-type condensation or aldol cyclization of appropriately substituted dicarbonyl precursors enables spirocycle formation under mild conditions. For example, keto-ester intermediates undergo base-catalyzed (e.g., NaOEt, KOtBu) intramolecular Claisen or aldol reactions to forge the spiro[5.5] core. Acid catalysts (e.g., p-TsOH, BF₃·OEt₂) facilitate ring closure via oxonium ion intermediates, particularly for oxygen-containing precursors. These methods typically yield the unsubstituted 1-oxaspiro[5.5]undecan-4-one scaffold, which serves as a platform for downstream C9 functionalization [1] .
Palladium-catalyzed cyclizations offer superior regiocontrol for sterically congested spirocenters. Suzuki-Miyaura or Stille couplings can stitch together halogenated cyclohexanone and tetrahydrofuran fragments bearing pre-installed spiro linkages. Alternatively, ring-closing metathesis (RCM) of diene precursors using Grubbs II catalysts (e.g., RuCl₂(IMesH₂)(=CHPh)) generates unsaturated spirocycles, later hydrogenated to the saturated core. This route accommodates acid-sensitive functional groups incompatible with protic conditions [1].
The C9 propyl substituent dictates hydrophobic interactions in biological settings and modulates ring conformation. Two primary tactics exist for its installation.
Deprotonation of the spiro[5.5]undecan-4-one at C9 (via LDA, NaH) generates a stabilized enolate, which undergoes Sₙ2 reaction with n-propyl iodide/bromide. Polar aprotic solvents (DMF, DMSO) enhance anion stability and alkylation efficiency. Steric hindrance near the spirocenter can limit yields to ~50–65%, necessitating excess alkyl halide (2–3 eq.) .
Grignard additions circumvent steric limitations. 1-Oxaspiro[5.5]undecan-9-one intermediates (synthesized via oxidation of 4-ol derivatives) react with n-PrMgCl (2–3 eq.) in THF at −78°C to yield tertiary alcohols. Subsequent dehydration (POCl₃/pyridine) and catalytic hydrogenation (H₂/Pd-C) furnish the 9-propyl derivative. This 3-step sequence achieves >75% overall yield with minimal epimerization .
Table 1: Propyl Introduction Methods Comparison
Method | Reagents | Yield Range | Key Advantage |
---|---|---|---|
Nucleophilic Alkylation | LDA, n-PrI, DMF | 50–65% | Single-step |
Grignard/Reduction | n-PrMgCl, POCl₃, H₂/Pd-C | 75–85% | Higher yield, tolerates steric bulk |
Maximizing spirocycle yield and purity requires fine-tuning reaction variables.
Cyclization efficiency correlates with solvent dielectric constant (ε). Moderate ε solvents (THF, ε=7.5; DCM, ε=8.9) optimize ring-closure kinetics by balancing ion-pair separation and substrate solvation. High ε solvents (DMF, ε=36.7) accelerate reactions but promote decomposition via retro-aldol pathways. For alkylations, DMF (ε=36.7) outperforms THF (ε=7.5) by enhancing nucleophilicity—critical for sterically hindered C9 attacks [1] .
Low temperatures (−78°C to 0°C) favor kinetic enolization during alkylation, directing substitution to the less hindered C9 over C3/C7. Conversely, ring-closing metathesis requires elevated temperatures (40–80°C) to overcome entropic barriers. Hydrogenation of unsaturated precursors is optimal at 25–50°C; higher temperatures cause over-reduction of the ketone [1] .
Table 2: Temperature Optimization for Key Steps
Reaction Stage | Optimal Temp. Range | Regioselectivity Impact |
---|---|---|
Enolate Alkylation | −78°C to 0°C | C9:C3 alkylation ratio >10:1 |
RCM | 40–80°C | Suppresses dimerization |
Ketone Hydrogenation | 25–50°C | Prevents carbonyl → alcohol over-reduction |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8